molecular formula C6H12Hg B14429578 Ethenyl(2-methylpropyl)mercury CAS No. 78226-08-1

Ethenyl(2-methylpropyl)mercury

Cat. No.: B14429578
CAS No.: 78226-08-1
M. Wt: 284.75 g/mol
InChI Key: IOJAZOJKAJEWMU-UHFFFAOYSA-N
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Description

Ethenyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to an ethenyl group and a 2-methylpropyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with 2-methylpropylmagnesium bromide, followed by the addition of ethenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organomagnesium reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent safety protocols are implemented to handle the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(2-methylpropyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.

    Reduction: Reduction reactions can convert the mercury center to elemental mercury.

    Substitution: The ethenyl and 2-methylpropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide and organic acids, while reduction can produce elemental mercury and hydrocarbons.

Scientific Research Applications

Ethenyl(2-methylpropyl)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce mercury-containing functional groups.

    Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethenyl(2-methylpropyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Known for its neurotoxicity and environmental impact.

    Ethylmercury: Used in vaccines as a preservative (thimerosal).

    Phenylmercury: Utilized in antifungal and antibacterial applications.

Uniqueness

Ethenyl(2-methylpropyl)mercury is unique due to its specific structural features, which confer distinct reactivity and applications compared to other organomercury compounds. Its combination of ethenyl and 2-methylpropyl groups allows for targeted chemical modifications and specialized uses in research and industry.

Properties

CAS No.

78226-08-1

Molecular Formula

C6H12Hg

Molecular Weight

284.75 g/mol

IUPAC Name

ethenyl(2-methylpropyl)mercury

InChI

InChI=1S/C4H9.C2H3.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H,2H2;

InChI Key

IOJAZOJKAJEWMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Hg]C=C

Origin of Product

United States

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